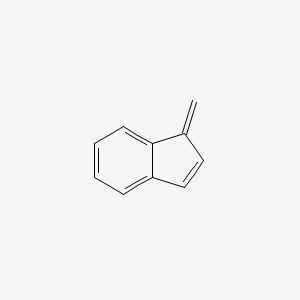

1H-Indene, 1-methylene-

Overview

Description

“1H-Indene, 1-methylene-” is a chemical compound with the formula C10H8. It has a molecular weight of 128.1705 . It is also known by other names such as 1-Methylene-1H-indene and 1-Methylene indene .

Molecular Structure Analysis

The molecular structure of “1H-Indene, 1-methylene-” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis

The physical and chemical properties of “1H-Indene, 1-methylene-” include a molecular weight of 128.17 and a predicted density of 1.02±0.1 g/cm3 . The compound has a melting point of 37 °C and a boiling point of 95-97 °C (Press: 17 Torr) .Scientific Research Applications

Polymerization Catalysis

- Methylene-bridged metallocenes with 2,2′-methylenebis[1H-inden-1-yl] ligands are used in polymerization catalysis. They are synthesized through the acid-catalyzed reaction between formaldehyde and 1H-indene, yielding various 2,2′-methylenebis[1H-indenes]. These compounds are then converted into ansa-metallocenes of Zr and Hf, showing potential in the polymerization of ethylene and propylene (Resconi et al., 2006).

NMR Spectroscopy

- NMR spectroscopy utilizes compounds like 6‐(2′,3′‐dihydro‐1′H‐inden‐1′‐yl)‐1H‐indene and 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene for analyzing NMR parameters, chemical shifts, coupling constants, and resonance assignments (Spiteller et al., 2002; Jovanović et al., 2001).

Molecular Structure and Vibrational Studies

- 1H-Indene derivatives like 2,3-dihydro-1H-indene are studied for their equilibrium geometries and harmonic frequencies. These studies provide insights into their reactivity and molecular structure (Prasad et al., 2010).

Antimicrobial Activity

- Compounds such as (E)-2-[(1-Substituted Phenyl-1H-1,2,3-triazol-4-yl)methylene]-2,3-dihydro-1H-inden-1-ones show moderate to good antimicrobial activity against bacterial and fungal organisms (Swamy et al., 2019).

Investigating PAH Growth

- 1H-Indene derivatives play a role in studying the growth of polycyclic aromatic hydrocarbons (PAHs). The mechanisms involving methylene (CH2) radicals in PAH growth are explored using derivatives like indene (Liu et al., 2015).

Synthesis of Indene Derivatives

- Novel methods for synthesizing 1H-indene derivatives are developed for various applications. For example, thermal cascade reactions of 1-diazonaphthalen-2(1H)-ones produce functionalized indene derivatives (Magar et al., 2013).

Catalytic Synthesis

- Catalytic synthesis methods using Co(III)-carbene radical approach produce substituted 1H-indenes. This method offers a practical and efficient approach for constructing functionalized 1H-indene derivatives (Das et al., 2016).

Photochromism and Photomagnetism Studies

- Derivatives like [2,2'-Bi-1H-indene]-1,1'-dione-3,3'-dihydroxyl-3,3'-diethyl undergo photochromism and generate stable organic radicals, which are studied using spectroscopic techniques (Xu et al., 2002).

properties

IUPAC Name |

1-methylideneindene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8/c1-8-6-7-9-4-2-3-5-10(8)9/h2-7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVZVBWIBBTXAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C=CC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179449 | |

| Record name | 1-Methylene-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2471-84-3 | |

| Record name | 1H-Indene, 1-methylene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002471843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylene-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1594550.png)

![Propanenitrile, 3-[(2-hydroxyethyl)[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]amino]-](/img/structure/B1594553.png)